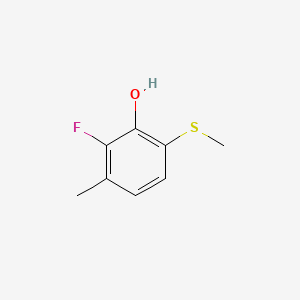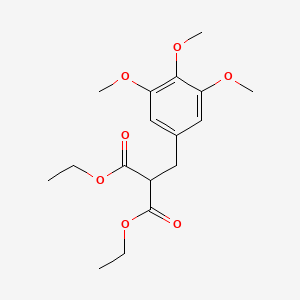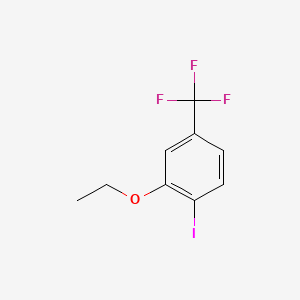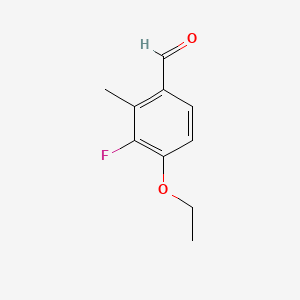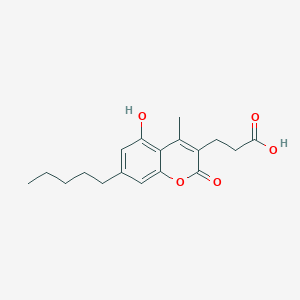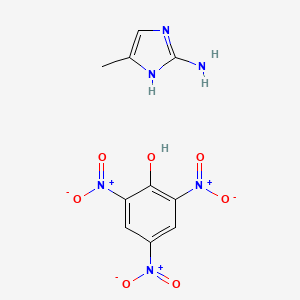
tert-Butyl (R)-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its complex structure, which includes a tert-butyl group, a phenyl ring, and a hydroxypropyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate . The use of 1,1,1,3,3,3-hexafluoroisopropanol as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed synthesis. tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This method is efficient and allows for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Bases: LDA, NEt3, Py, t-BuOK
Electrophiles: RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways . The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl carbanilate: Another carbamate with a phenyl ring, used in similar applications.
Uniqueness
tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance in research and industry.
Eigenschaften
Molekularformel |
C22H29NO5 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenyl]carbamate |
InChI |
InChI=1S/C22H29NO5/c1-22(2,3)28-21(25)23-17-8-6-7-16(14-17)18(24)11-9-15-10-12-19(26-4)20(13-15)27-5/h6-8,10,12-14,18,24H,9,11H2,1-5H3,(H,23,25)/t18-/m1/s1 |
InChI-Schlüssel |
QZMZXUJZFQUFAG-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)

